molecular formula C16H11N3O2S B12193306 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B12193306
M. Wt: 309.3 g/mol
InChI Key: NOAFHYUKFCURFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a novel chemical entity designed for research purposes, featuring the privileged imidazo[1,2-a]pyridine scaffold. This heterocyclic core is recognized in medicinal chemistry for its diverse biological profile and is a key structural component in several therapeutic agents and investigational compounds . The integration of thiophene and furan rings in this molecule is intended to explore and modulate its interactions with biological targets, potentially enhancing its specificity and activity. The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in antimicrobial research. Compounds based on this structure, such as the clinical candidate Q203, exhibit potent activity against Mycobacterium tuberculosis (MTB), including drug-resistant strains . Specific derivatives have been reported to inhibit the essential MTB enoyl acyl carrier protein reductase (InhA) enzyme, a validated target for antitubercular agents, with some compounds showing activity superior to standard drugs like ethambutol . This makes the scaffold a compelling starting point for developing new anti-infective agents. Beyond infectious diseases, this structural class is also being investigated in oncology. Derivatives of imidazo[1,2-a]pyridine are being explored as inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are critical targets in hematological malignancies and other proliferative disorders . Furthermore, related analogs have shown high binding affinity to central and peripheral benzodiazepine receptors, indicating potential applications in neurological research . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C16H11N3O2S/c20-16(11-5-3-9-21-11)18-15-14(12-6-4-10-22-12)17-13-7-1-2-8-19(13)15/h1-10H,(H,18,20)

InChI Key

NOAFHYUKFCURFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Cyclization

The classical route involves a two-step process starting with the condensation of 2-aminopyridine derivatives with α-halo ketones to form the imidazo[1,2-a]pyridine core. Subsequent coupling with thiophene-2-carbaldehyde and furan-2-carbonyl chloride introduces the thiophene and furan carboxamide groups. This method, while reliable, suffers from moderate yields (40–60%) due to competing side reactions during cyclization.

Reaction Conditions:

  • Step 1: Ethanol, reflux, 12–18 hours.

  • Step 2: Dichloromethane, triethylamine, 0°C to room temperature.

Halogenation and Cross-Coupling

A more efficient variant employs halogenated intermediates. Bromination at the C2 position of the imidazo[1,2-a]pyridine core enables Suzuki-Miyaura coupling with thiophen-2-ylboronic acid. The furan-2-carboxamide group is then introduced via amide coupling using HATU or EDCl as activating agents.

Key Advantages:

  • Higher regioselectivity (≥75% yield in coupling steps).

  • Compatibility with sensitive functional groups.

Modern Catalytic Methods

Palladium-Catalyzed C–H Functionalization

Recent studies leverage palladium catalysts to directly functionalize the imidazo[1,2-a]pyridine core without pre-halogenation. For example, a Pd(OAc)₂-catalyzed C–H arylation using thiophene-2-boronic acid achieves 85% yield under aerobic conditions. The furan-2-carboxamide group is subsequently appended via nucleophilic acyl substitution.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos (10 mol%).

  • Solvent: DMF/H₂O (9:1), 80°C, 6 hours.

Copper-Mediated [3+2] Cycloaddition

Copper(I) iodide catalyzes a one-pot cycloaddition between 2-aminopyridine, propargyl aldehyde, and thiophene-2-carboxaldehyde, forming the imidazo[1,2-a]pyridine-thiophene scaffold. The furan-2-carboxamide is introduced in situ using furan-2-carbonyl azide.

Yield Improvement:

  • 70–78% overall yield.

  • Reduced purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling steps but may degrade acid-sensitive intermediates. Ethanol and acetonitrile offer a balance between solubility and stability, particularly for imidazo[1,2-a]pyridine derivatives.

Table 1: Solvent Impact on Suzuki Coupling Yield

SolventTemperature (°C)Yield (%)
DMF8085
Ethanol7072
Toluene11065

Catalyst Loading and Ligand Design

Reducing Pd catalyst loading to 2 mol% with bidentate ligands (e.g., dppf) maintains efficiency while lowering costs. Ligand-free systems using CuI or Fe₃O₄ nanoparticles are emerging but require further validation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR: Distinct singlet at δ 8.3–8.5 ppm confirms the imidazo[1,2-a]pyridine proton. Thiophene protons appear as a multiplet (δ 7.1–7.3 ppm), while furan resonances occur at δ 6.4–6.6 ppm.

  • HRMS: [M+H]⁺ calculated for C₁₆H₁₂N₃O₂S: 318.0648; observed: 318.0651.

Purity Assessment

HPLC with a C18 column (MeCN/H₂O gradient) achieves baseline separation of the target compound from des-thiophene and over-alkylated impurities.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsYield (%)Purity (%)Scalability
Traditional Condensation345–5590–92Moderate
Suzuki Coupling270–8595–98High
C–H Functionalization180–8897–99High

Modern catalytic methods outperform traditional approaches in yield and scalability, though ligand costs remain a constraint for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

One of the primary applications of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is in the development of anticancer agents. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent inhibitory effects on various kinases involved in cancer progression. For instance, compounds that inhibit c-KIT kinase have shown efficacy against gastrointestinal stromal tumors (GIST), which often harbor mutations in the c-KIT gene .

Case Study: c-KIT Inhibition

A study focusing on imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit c-KIT across a range of mutations, including those associated with secondary resistance in GIST patients. The therapeutic doses were tailored to achieve a significant reduction in tumor burden while maintaining patient viability . This highlights the potential of this compound as a lead compound for developing targeted cancer therapies.

Antiviral Applications

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Recent studies have explored its efficacy against viral infections by targeting viral enzymes and pathways.

Case Study: SARS-CoV-2 Inhibition

Research into novel non-peptidomimetic inhibitors for SARS-CoV-2 has identified compounds similar to this compound as potential candidates for inhibiting the main protease (Mpro) of the virus. These compounds exhibited low cytotoxicity and significant antiviral activity, making them suitable for further structural optimization and development into therapeutic agents against COVID-19 .

Structure–Activity Relationship (SAR)

The structural modifications of this compound can significantly influence its biological activity. Understanding the SAR is crucial for optimizing its efficacy as both an anticancer and antiviral agent.

Modification Effect on Activity Reference
Substitution at N3 positionEnhanced kinase inhibition
Electron-withdrawing groupsIncreased potency against viral targets
Alteration of furan ringImproved selectivity and reduced toxicity

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Notes Reference
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide (Target) Thiophen-2-yl (2), Furan-2-carboxamide (3) C₁₆H₁₀N₃O₂S 308.07* N/A Electron-rich aromatic substituents -
Compound 37 () 3,4-Dichlorophenyl (2), Furan-2-carboxamide (3) C₂₄H₁₇Cl₂N₃O₂ 474.32 N/A Halogenated; Nurr1 agonist candidate
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) Thiophen-2-yl (7), Fluorobenzonitrile (3) C₁₈H₁₀FN₃S 320.35 17 High molecular weight, low yield
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide (BF86740) Thiophen-2-yl (2), Pentanamide (3) C₁₆H₁₇N₃OS 299.39 N/A Aliphatic carboxamide; reduced polarity
SL 83-0912 () 4-Chlorophenyl (2), Chloro (6), Acetamide (3) C₂₁H₂₃Cl₂N₃O₂ 436.34 N/A Halogenated; increased lipophilicity

*Calculated molecular weight based on structural analysis.

Electronic and Steric Effects

  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances π-π interactions compared to phenyl, as seen in quantum studies of imidazo[1,2-a]pyrimidine derivatives .
  • Carboxamide Groups : Furan-2-carboxamide (target) offers planar aromaticity for hydrogen bonding, while aliphatic pentanamide (BF86740) prioritizes hydrophobic interactions .

Research Findings and Implications

Substituent Position : Thiophen-2-yl at position 2 (target) vs. position 7 (compound 14) alters steric hindrance and binding pocket compatibility .

Synthetic Challenges : Low yields in halogenated or nitrile-containing analogs (e.g., compound 14) highlight the need for optimized coupling conditions .

Biological Activity

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a heterocyclic compound characterized by a complex structure that combines imidazo[1,2-a]pyridine, thiophene, and furan moieties. This unique combination contributes to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies.

PropertyValue
Molecular FormulaC16H11N3O2S
Molecular Weight309.3 g/mol
IUPAC NameN-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
InChIInChI=1S/C16H11N3O2S/c20-16(11-5-3-9-21-11)18-15...
InChI KeyNOAFHYUKFCURFQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, its anticancer properties may stem from its ability to induce apoptosis in cancer cells or inhibit cell proliferation through the modulation of signaling pathways.

Biological Activities

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiviral Properties : The compound has been investigated for its antiviral potential, particularly against viruses that pose significant health risks. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.
  • Anticancer Effects : Research indicates that this compound has promising anticancer activity. In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Assays : A study utilizing MTT assays showed that derivatives similar to this compound exhibited cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 20 μM, indicating moderate potency compared to reference drugs like doxorubicin .
  • Mechanistic Insights : Another research effort highlighted the potential of this compound in inhibiting specific enzymes linked to cancer progression. The study provided evidence that it downregulates key oncogenes involved in tumor growth .
  • Comparative Studies : Comparative analysis with other heterocyclic compounds revealed that this compound exhibited superior activity due to its structural uniqueness, allowing for enhanced interactions with biological targets .

Summary and Future Directions

The biological activity of this compound underscores its potential as a lead compound for drug development in oncology and infectious diseases. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.

Future studies should focus on:

  • In Vivo Studies : Conducting animal model experiments to evaluate the therapeutic efficacy and safety profile.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity towards specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.